PC945

Aspergillosis Antifungal susceptibility Triazole comparator

PC945 (Opelconazole) is the only inhaled triazole purpose-designed for pulmonary delivery, achieving >2000-fold lung-to-plasma concentration ratios with minimal systemic exposure. Unlike systemic triazoles (voriconazole, posaconazole), PC945 accumulates in alveolar cells and demonstrates 7.4× superior potency against C. auris. It serves as the definitive benchmark for inhaled antifungal PK-PD studies, as a synergistic partner for combination regimens, and as a critical tool for dissecting non-canonical triazole resistance pathways. Procure for formulation benchmarking, susceptibility panels, and resistance mechanism studies.

Molecular Formula C38H37F3N6O3
Molecular Weight 682.7 g/mol
CAS No. 1931946-73-4
Cat. No. B2538439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC945
CAS1931946-73-4
Molecular FormulaC38H37F3N6O3
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1
InChIKeyOSAMZQJKSCAOHA-CWRQMEKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PC945 (Opelconazole) Product Overview for Antifungal R&D Procurement


PC945 (Opelconazole, CAS 1931946-73-4) is a novel triazole antifungal agent purpose-designed for inhaled administration, characterized as a potent and tightly binding inhibitor of Aspergillus fumigatus sterol 14α-demethylase (CYP51A and CYP51B) [1]. It demonstrates broad-spectrum antifungal activity across multiple pathogenic fungi including Aspergillus, Candida, Cryptococcus, and Trichophyton species [1], with a unique pharmacokinetic profile optimized for high local lung concentrations and minimal systemic exposure following nebulized delivery [2].

Why PC945 Cannot Be Substituted by Systemic Triazoles in Pulmonary Applications


PC945 is chemically and pharmacologically optimized for inhaled topical delivery, which distinguishes it fundamentally from systemic triazoles such as voriconazole and posaconazole. Unlike systemic agents that distribute throughout the body and are associated with hepatic toxicity, CYP-mediated drug-drug interactions, and variable lung penetration, PC945 achieves substantially higher lung-to-plasma concentration ratios (>2000-fold) with minimal systemic exposure [1]. This design eliminates the need for systemic loading doses and reduces the risk of adverse events that limit prolonged use of oral or intravenous triazoles. In addition, PC945 demonstrates unique accumulation in alveolar cells upon repeat dosing, a property not observed with systemic comparators, which contributes to persistent local antifungal effects even after cessation of dosing [2]. These physicochemical and pharmacokinetic differences render PC945 non-interchangeable with conventional triazoles for pulmonary fungal infection prophylaxis and treatment.

PC945 Quantitative Differentiation Evidence Versus Comparator Antifungals


Superior In Vitro Potency Against Clinical A. fumigatus Isolates Versus Voriconazole

PC945 demonstrates greater in vitro inhibitory activity against clinical Aspergillus fumigatus isolates compared with voriconazole. In susceptibility testing of 96 clinically isolated A. fumigatus strains, PC945 MIC values ranged from 0.032 to >8 μg/ml, while voriconazole MIC values ranged from 0.064 to 4 μg/ml under identical EUCAST broth microdilution conditions, indicating a consistent potency advantage for PC945 at the lower end of the MIC distribution [1]. In a separate analysis of 50 clinical isolates from St. Louis Hospital, Paris, the median MIC of PC945 was 0.063 μg/mL (quarter range: 0.063–0.125), compared with a median MIC of 0.5 μg/mL (quarter range: 0.25–0.5) for voriconazole [2].

Aspergillosis Antifungal susceptibility Triazole comparator

7.4-Fold Greater Potency Than Voriconazole Against Candida auris Clinical Isolates

PC945 exhibits significantly enhanced in vitro potency against the emerging multidrug-resistant yeast Candida auris compared with standard-of-care triazoles. In a susceptibility study of 72 globally collected C. auris clinical isolates, PC945 demonstrated a geometric mean MIC of 0.058 mg/L, which was 7.4-fold more potent than voriconazole (P < 0.01) and 1.5-fold more potent than posaconazole (P < 0.01) [1]. Notably, 74% of tested isolates exhibited reduced susceptibility to fluconazole (≥64 mg/L), underscoring the clinical relevance of PC945's enhanced activity in a resistance-enriched population [1].

Candida auris Emerging yeast Antifungal resistance

Superior In Vivo Survival Efficacy at 25-Fold Lower Dose Versus Posaconazole

PC945 demonstrates dramatically enhanced in vivo efficacy in an immunocompromised murine model of invasive pulmonary aspergillosis compared with posaconazole. In temporarily neutropenic mice infected intranasally with A. fumigatus, intranasal PC945 treatment at 0.56 μg/mouse/day achieved 50% survival to day 7, whereas posaconazole required a 25-fold higher dose (14 μg/mouse) to achieve comparable survival (44% to day 7) [1]. This substantial dose differential reflects PC945's optimized topical delivery and lung retention properties.

Invasive aspergillosis In vivo efficacy Murine model

Synergistic Combination Efficacy with Systemic Triazoles Not Observed Between Systemic Agents

PC945 exhibits synergistic antifungal activity when combined with systemic triazoles, a property not observed when two systemic triazoles are combined. In an in vitro human alveolus bilayer model, combination treatment with apical PC945 and basolateral posaconazole or voriconazole resulted in synergistic interactions with improved potency over either compound as monotherapy against both azole-susceptible and azole-resistant A. fumigatus [1]. In contrast, no synergistic interaction was observed when apical and basolateral posaconazole or voriconazole were combined [1]. In an in vivo murine model of A. fumigatus infection, combination therapy of intranasal PC945 plus oral posaconazole achieved 83% survival to day 7, whereas little protective effect was observed with either compound alone [1].

Antifungal synergy Combination therapy Aspergillus fumigatus

Distinct Resistance Profile: In Vitro-Induced PC945 Resistance Does Not Confer Cross-Resistance to Other Azoles

PC945 demonstrates a unique resistance induction profile that distinguishes it from conventional triazoles. In vitro resistance induction studies in A. fumigatus generated a PC945-resistant strain that remained fully susceptible to other antifungal triazoles [1]. This observation is mechanistically significant, as resistance to one triazole typically confers cross-resistance to other members of the class due to shared CYP51 target alterations. The lack of cross-resistance suggests that PC945 may interact with CYP51 or circumvent efflux mechanisms in a manner distinct from systemic triazoles, though the precise molecular basis requires further investigation [1].

Antifungal resistance CYP51 Cross-resistance

Lung Accumulation and Persistent Antifungal Effect Upon Repeat Dosing Not Observed with Posaconazole or Voriconazole

PC945 exhibits lung accumulation and persistent local antifungal activity upon repeat prophylactic dosing, a property not observed with comparator systemic triazoles. In a murine model of A. fumigatus infection, 8 prophylactic doses of PC945 (0.56 μg/mouse/day, days -7 to 0) produced significantly stronger antifungal effects—measured by lung fungal burden and bronchoalveolar lavage galactomannan—compared with 2 prophylactic doses (days -1 to 0) [1]. Lung tissue PC945 concentrations were substantially higher after extended prophylaxis (709 and 312 ng/g at 24 and 72 h post-dose) versus short prophylaxis (301 and 195 ng/g at 24 and 72 h) [1]. Importantly, repeated prophylactic treatment with PC945, but not posaconazole or voriconazole, demonstrated superior effects compared with single prophylactic dose, suggesting tissue retention and/or accumulation is unique to PC945 [2].

Pulmonary PK-PD Lung retention Accumulation

PC945 (Opelconazole) Priority Procurement and Research Application Scenarios


Development of Inhaled Antifungal Formulations for Pulmonary Aspergillosis

For pharmaceutical and academic research groups developing inhaled antifungal therapies, PC945 serves as a benchmark compound for pulmonary triazole delivery optimization. Its >2000-fold lung-to-plasma concentration ratio in preclinical species [6] and accumulation in alveolar cells upon repeat dosing [5] establish a reference pharmacokinetic-pharmacodynamic (PK-PD) profile against which novel inhaled antifungal candidates may be evaluated. Procurement of PC945 as a positive control or comparator in formulation studies enables direct benchmarking of lung retention and efficacy parameters.

Investigating Triazole Resistance Mechanisms Without Cross-Resistance Confounding

PC945 is uniquely valuable as a research tool for studying non-canonical triazole resistance pathways. The observation that in vitro-induced PC945 resistance in A. fumigatus does not confer cross-resistance to other triazoles [6] indicates that PC945 interacts with CYP51 or circumvents efflux mechanisms in a manner distinct from voriconazole, posaconazole, and itraconazole. Researchers investigating CYP51 mutations, efflux pump contributions, or novel resistance pathways should prioritize PC945 to dissect resistance mechanisms that may be masked when using conventional triazoles.

Combination Antifungal Regimen Development for Refractory Infections

For investigators designing combination antifungal strategies against difficult-to-treat Aspergillus or Candida infections, PC945 offers a demonstrated synergistic partner with systemic triazoles. The synergy between apical PC945 and basolateral posaconazole or voriconazole—and the lack of synergy between two systemic triazoles [6]—supports procurement of PC945 for in vitro and in vivo combination studies. This is particularly relevant for research targeting refractory invasive pulmonary aspergillosis, where PC945 (opelconazole) is currently being evaluated in Phase 3 clinical trials as add-on therapy to systemic antifungals [5].

Candida auris Susceptibility Testing and Topical Antifungal Development

PC945's 7.4-fold superior potency against C. auris compared with voriconazole [6] positions it as a critical reference compound for laboratories performing susceptibility testing or developing topical/non-systemic therapies against this emerging MDR pathogen. Given that 74% of C. auris isolates exhibit reduced fluconazole susceptibility [6], PC945 should be included as a comparator in antifungal screening panels to establish relative potency benchmarks and evaluate novel agents targeting this high-priority pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PC945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.